Enhanced Lipophilicity vs. Unsubstituted Cyclopropylacetic Acid
The presence of the ethyl substituent on the cyclopropyl ring markedly increases the lipophilicity of the compound, which is a critical parameter for membrane permeability and bioavailability in drug design. The target compound's computed XLogP3 is 1.6, compared to a value of 0.8 for the unsubstituted cyclopropylacetic acid [1][2]. This difference indicates a significantly higher affinity for lipid environments, potentially leading to improved passive diffusion across biological membranes.
| Evidence Dimension | Partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | Cyclopropylacetic acid: XLogP3 = 0.8 |
| Quantified Difference | 2-fold increase in XLogP3 value |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
The higher lipophilicity of 2-(2-ethylcyclopropyl)acetic acid can be a decisive factor in lead optimization programs where a specific logP range is required for adequate ADME properties, making it a superior choice over the parent scaffold for certain targets.
- [1] PubChem Compound Summary for CID 4645315, '2-(2-Ethylcyclopropyl)acetic acid'. National Center for Biotechnology Information. Computed Properties. View Source
- [2] PubChem Compound Summary for CID 134189, 'Cyclopropylacetic acid'. National Center for Biotechnology Information. Computed Properties. View Source
